molecular formula C10H16BrN3O2 B12979072 tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate CAS No. 1619991-12-6

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Cat. No.: B12979072
CAS No.: 1619991-12-6
M. Wt: 290.16 g/mol
InChI Key: HHXPUEXUHXXFNH-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a brominated pyrazole derivative bearing a carbamate functional group. Its molecular formula is C₁₁H₁₆BrN₃O₂, with a molecular weight of 302.18 g/mol (exact mass: 301.04). The compound is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a methylcarbamate moiety at the 3-position. It is frequently employed as a synthetic intermediate in pharmaceutical chemistry, notably in the production of kinase inhibitors such as Lorlatinib .

Key physicochemical properties include:

  • Appearance: Yellow oil (as described for structurally related compounds) .
  • Density: ~1.38 g/cm³ (analogous derivatives) .
  • Reactivity: The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group provides stability and modularity for further functionalization.

Properties

CAS No.

1619991-12-6

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1-methylpyrazol-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)14(5)8-7(11)6-13(4)12-8/h6H,1-5H3

InChI Key

HHXPUEXUHXXFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C=C1Br)C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction of Pyrazole Derivative with Carbamoylating Agents

The most common approach involves reacting a 4-bromo-1-methyl-1H-pyrazol-3-yl intermediate with a carbamoylating reagent such as tert-butyl chloroformate or related carbamate precursors. This reaction typically proceeds under mild conditions to form the tert-butyl carbamate moiety attached to the pyrazole nitrogen or carbon.

  • Typical conditions: Use of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) at low to ambient temperature.
  • Outcome: Formation of the N-methyl carbamate derivative with retention of the bromine substituent on the pyrazole ring.

Use of Sodium Hydride in DMF for Nucleophilic Substitution

Sodium hydride (NaH) is frequently employed to deprotonate the pyrazole nitrogen, generating a nucleophilic species that can react with carbamate electrophiles or alkylating agents.

  • Procedure example:
    • To a cooled solution of 4-bromo-1H-pyrazole in DMF, sodium hydride (60% dispersion in mineral oil) is added portionwise at 0°C.
    • The mixture is stirred for 1 hour to ensure complete deprotonation.
    • Subsequently, a carbamate electrophile such as tert-butyl chloroformate or a methyl carbamate derivative is added dropwise.
    • The reaction mixture is then stirred at room temperature or refluxed for several hours (up to 16 hours) to complete the reaction.
  • Workup: The reaction is quenched with brine or water, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

Protection and Deprotection Strategies

In some synthetic routes, the pyrazole nitrogen or other reactive sites are protected with tert-butyl carbamate groups to prevent side reactions during subsequent transformations. The tert-butyl group can later be removed under acidic conditions if necessary.

  • Example: Treatment with hydrogen chloride in ethyl acetate at room temperature for 2 hours to remove the tert-butyl protecting group.

Palladium-Catalyzed Coupling Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are used to introduce the pyrazole moiety bearing the carbamate group onto other aromatic or heteroaromatic systems.

  • Typical conditions:
    • Use of palladium catalysts such as Pd2(dba)3 with phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane).
    • Base such as potassium phosphate.
    • Solvent like 1,4-dioxane.
    • Heating at 120°C under inert atmosphere, sometimes assisted by microwave irradiation.
  • Outcome: Efficient coupling to form complex molecules incorporating the tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate motif.

Data Table Summarizing Key Preparation Parameters

Method Reagents/Conditions Temperature Time Yield (%) Notes
Carbamate formation 4-bromo-1-methyl-1H-pyrazole + tert-butyl chloroformate + base (e.g., Et3N) 0°C to RT Several hours Not specified Standard carbamate synthesis
Sodium hydride deprotonation NaH (60% in mineral oil), DMF, then carbamate electrophile 0°C to reflux 1–16 hours Moderate to high Requires careful quenching and purification
Acidic deprotection HCl in ethyl acetate 20°C 2 hours High Removes tert-butyl protecting group
Pd-catalyzed coupling Pd2(dba)3, phosphine ligand, K3PO4, 1,4-dioxane 120°C (microwave) 0.5 hours 81% For complex molecule synthesis

Research Findings and Optimization Notes

  • The use of sodium hydride in DMF is a reliable method for generating the nucleophilic pyrazole species, but requires strict anhydrous conditions and careful temperature control to avoid side reactions.
  • Carbamate formation yields depend on the purity of starting materials and the stoichiometry of reagents; excess base can improve conversion but may complicate purification.
  • Palladium-catalyzed coupling reactions benefit from microwave irradiation, which significantly reduces reaction times and improves yields.
  • Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and hexanes or petroleum ether.
  • The presence of the bromine atom on the pyrazole ring allows for further functionalization via cross-coupling, expanding the utility of this compound in medicinal chemistry.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Deprotection under acidic conditions yields the corresponding amine, a critical step in drug synthesis.

Reaction Conditions :

  • Reagent : HCl in dioxane (4 M)

  • Temperature : Room temperature

  • Time : 2–4 hours

  • Yield : >85%

Mechanism :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of CO₂ and tert-butanol.

Application :
This reaction is pivotal in synthesizing Lorlatinib intermediates, where the deprotected amine undergoes further functionalization.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl- or heteroaryl-group introductions.

General Reaction :

tert Butyl 4 bromo pyrazole carbamate+Boronic AcidPd PPh3 4,Na2CO3tert Butyl 4 aryl pyrazole carbamate\text{tert Butyl 4 bromo pyrazole carbamate}+\text{Boronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{tert Butyl 4 aryl pyrazole carbamate}

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C
Time12–18 hours
Yield70–90%

Key Applications :

  • Introduction of aromatic/heteroaromatic groups for structure-activity relationship (SAR) studies.

  • Synthesis of kinase inhibitors targeting cancer pathways.

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic substitution at the 4-bromo position under basic conditions.

Reagents and Outcomes :

NucleophileConditionsProductYield
Sodium methoxideDMF, 60°C, 6 hours4-Methoxy-pyrazole derivative65%
PiperidineTHF, RT, 24 hours4-Piperidinyl-pyrazole analog55%

Limitations :
Lower reactivity compared to aryl halides due to the pyrazole’s moderate electron-withdrawing nature.

Functionalization via Alkylation/Acylation

The methyl group on the carbamate nitrogen or pyrazole ring can undergo further modifications.

Alkylation Example :

tert Butyl methyl carbamate+Alkyl HalideNaH DMFN Alkylated Derivative\text{tert Butyl methyl carbamate}+\text{Alkyl Halide}\xrightarrow{\text{NaH DMF}}\text{N Alkylated Derivative}

  • Conditions : NaH (2 equiv), DMF, 0°C to RT, 8 hours

  • Yield : 50–70%

Acylation Example :

  • Reagent : Acetyl chloride, pyridine

  • Product : N-Acetylated carbamate

  • Yield : 75%

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for time-sensitive transformations.

Case Study : Deprotection

  • Time Reduced : From 4 hours (conventional) to 15 minutes

  • Yield : 89%

Stability and Side Reactions

Hydrolysis of Carbamate :

  • Occurs under prolonged basic conditions (e.g., NaOH, aqueous MeOH).

  • Product : Methylamine and pyrazole-carboxylic acid .

Degradation Pathways :

ConditionDegradation Product
High humidityHydrolyzed carbamate
UV exposureDe-brominated pyrazole

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

One of the primary applications of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is as an intermediate in the synthesis of Lorlatinib, a drug used to treat non-small cell lung cancer (NSCLC). Lorlatinib is particularly effective against tumors that have developed resistance to other treatments, making this compound crucial in the ongoing fight against cancer .

2. Anticancer Research

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may also possess similar bioactive properties .

Synthesis Techniques

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Pyrazole Derivatives : Utilizing starting materials such as 4-bromo-1-methylpyrazole and various alkylating agents.
  • Carbamate Formation : The reaction of the pyrazole intermediate with tert-butyl chloroformate to yield the final carbamate product.

The efficiency and yield of these reactions are critical for its application in pharmaceutical development, emphasizing the need for optimized synthetic pathways .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound contributes to the formation of the active drug molecule, which inhibits the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways. These pathways are involved in the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, a comparative analysis with analogous pyrazole-carbamate derivatives is provided below.

Table 1: Comparative Analysis of Pyrazole-Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring) Physical State Yield (%) Key Applications/Reactivity Reference
This compound C₁₁H₁₆BrN₃O₂ 302.18 4-Br, 1-Me Oil - Lorlatinib intermediate
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(isopropyl)carbamate (14) C₁₃H₂₁BrN₃O₂ 333.41 4-Br, 1-Me Clear oil 90 Kinase inhibitor intermediates
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (15) C₁₀H₁₆BrN₃O₂ 291.36 4-Br, 1-Me Clear oil 88 Alkylation/functionalization precursor
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) C₁₀H₁₇N₃O₃ 227.26 5-OH, 1-H Solid (188–191°C) 48 Supramolecular chemistry probes
tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c) C₁₆H₁₉N₃O₃ 301.35 5-OH, 1-Ph Solid (155–157°C) 83 Hydrazine-based drug candidates

Key Observations

Substituent Effects on Physical State :

  • Brominated pyrazole-carbamates with alkyl/aryl groups (e.g., isopropyl in compound 14 ) or methylcarbamate substituents tend to exist as oils due to reduced crystallinity .
  • Derivatives with hydroxy groups (e.g., 10a , 10c ) or bulky aryl substituents (e.g., phenyl in 10c ) form solids with defined melting points, likely due to enhanced hydrogen bonding or π-π stacking .

Reactivity and Synthetic Utility: The 4-bromo substituent in the target compound and analogs (e.g., 14, 15) facilitates cross-coupling reactions, making these compounds pivotal in constructing complex heterocycles for drug discovery .

Yield and Synthetic Accessibility :

  • Carbamates with simple alkyl groups (e.g., methyl, isopropyl) are synthesized in high yields (88–90% ) via standard carbamate-forming reactions .
  • Derivatives requiring hydrazine coupling (e.g., 10a , 10c ) show moderate yields (48–83% ), influenced by steric hindrance and electronic effects of substituents .

Biological Relevance :

  • The target compound and its brominated analogs (14 , 15 ) are critical intermediates for Anaplastic Lymphoma Kinase (ALK) inhibitors , underscoring their importance in oncology research .
  • Hydroxy-pyrazole derivatives (e.g., 10a , 10c ) are explored for antimicrobial and anti-inflammatory applications, though their patent status restricts commercial use .

Research Findings and Implications

  • Structural Modularity : The tert-butyl carbamate group serves as a protecting group for amines, enabling selective deprotection under mild acidic conditions. This property is exploited in multi-step syntheses of targeted therapeutics .
  • Crystallographic Insights : While the target compound is an oil, related solids (e.g., 10a , 10c ) have been analyzed via X-ray crystallography using programs like SHELXL , revealing hydrogen-bonding patterns critical for crystal packing .
  • Patent Landscape: Derivatives under patent (e.g., Lorlatinib intermediates) are restricted to R&D use, emphasizing the need for innovative synthetic routes to circumvent intellectual property barriers .

Biological Activity

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer drugs like Lorlatinib. Its unique structure, which includes a tert-butyl group and a bromo-substituted pyrazole moiety, contributes to its biological activity, primarily in oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

  • Molecular Formula : C12H17BrN4O2
  • Molecular Weight : 329.19 g/mol
  • CAS Number : 1454848-24-8
  • Purity : Typically ≥ 97%

The biological activity of this compound is linked to its ability to interfere with various cellular processes, particularly in cancer cells. The compound's structure allows it to act as an inhibitor of specific enzymes involved in cancer proliferation and survival pathways.

Key Mechanisms:

  • Inhibition of Microtubule Assembly : Compounds with pyrazole scaffolds have shown potential as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : Its derivatives have been evaluated for their inhibitory effects on key enzymes such as CTP synthetase, which is crucial for nucleotide synthesis and thus DNA replication in rapidly dividing cells.

Biological Activity in Cancer Models

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Efficacy Against Cancer Cell Lines

A summary of findings from recent studies is presented in the table below:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Apoptosis induction via caspase activation
LLC-PK1 (Non-cancer)>100Selectivity towards cancer cells

These results indicate a promising selectivity for cancer cells over non-cancerous cells, suggesting that the compound could be developed further as an anticancer agent.

Case Studies

  • Study on MDA-MB-231 Cells :
    • In vitro studies demonstrated that this compound induced significant morphological changes consistent with apoptosis at concentrations above 1 μM. The activation of caspase-3 was observed at higher concentrations (10 μM), confirming its role as an apoptosis inducer .
  • Microtubule Assembly Inhibition :
    • Research has shown that compounds similar to this compound effectively inhibit microtubule assembly at concentrations around 20 μM, leading to cell cycle arrest and subsequent apoptosis .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing tert-butyl carbamate derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protection under anhydrous conditions with bases like NaHCO₃ in polar aprotic solvents (e.g., DMAc or THF) . Optimization includes controlling temperature (e.g., 80°C for coupling reactions) and stoichiometric ratios of reagents (e.g., Boc₂O) to minimize side products. Monitoring via TLC or LC-MS is critical to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of ¹H NMR and ESI-MS for structural validation. For example, NMR signals for tert-butyl groups typically appear as singlets at ~1.3–1.4 ppm, while pyrazole protons resonate in the aromatic region (δ 6.5–8.5 ppm) . ESI-MS can confirm molecular weight (e.g., m/z 368 [M+H]⁺ for related pyrazole-carbamate analogs) . Cross-validate with elemental analysis or HRMS for higher precision.

Q. What are the stability profiles of tert-butyl carbamates under varying storage conditions?

  • Methodological Answer : Stability is influenced by humidity, temperature, and light. Store at 2–8°C in inert atmospheres (e.g., N₂) to prevent hydrolysis. Avoid strong acids/bases, as Boc groups are labile under acidic conditions (e.g., TFA) . Pre-screen decomposition pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives or predicting reactivity for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, such as Suzuki-Miyaura cross-coupling at the 4-bromo position. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) . Pair with molecular docking to assess bioactivity if targeting enzyme inhibition.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (common in pyrazoles) or rotameric equilibria. Use variable-temperature NMR to distinguish dynamic processes . For ambiguous peaks, employ 2D techniques (e.g., HSQC, HMBC) to assign coupling networks. Compare with literature data for analogous compounds (e.g., tert-butyl pyrazole-carbamates in ) .

Q. How can researchers mitigate side reactions during functionalization of the 4-bromo substituent?

  • Methodological Answer : The 4-bromo group is susceptible to nucleophilic substitution or cross-coupling. To suppress undesired pathways:

  • Use Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) with ligands (e.g., XPhos) for selective Suzuki couplings .
  • Optimize base strength (e.g., NaHCO₃ vs. Cs₂CO₃) to avoid deprotonation of the carbamate .
  • Pre-functionalize the pyrazole core to stabilize the bromide against elimination .

Q. What advanced purification techniques are recommended for isolating high-purity tert-butyl carbamates?

  • Methodological Answer : After column chromatography (silica gel, hexane/EtOAc gradients), use recrystallization from ethanol/water mixtures to remove residual ligands or salts . For enantiomerically pure analogs, employ chiral HPLC with amylose-based columns. Validate purity via HPLC-UV (>98% area) and Karl Fischer titration (<0.5% moisture) .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistent yields in multi-step syntheses involving this compound?

  • Methodological Answer : Inconsistent yields often stem from moisture-sensitive intermediates or competing side reactions. Implement strict anhydrous conditions (Schlenk line) and in-situ quenching of reactive species (e.g., TBAF for desilylation in ) . Use DoE (Design of Experiments) to statistically optimize variables (e.g., solvent volume, reaction time) .

Q. What analytical workflows validate the absence of genotoxic impurities in final products?

  • Methodological Answer : Screen for alkylating agents (e.g., residual bromo intermediates) via LC-MS/MS with a limit of detection <1 ppm. Use in silico tools (e.g., DEREK Nexus) to predict mutagenicity. Compare with IARC/OSHA guidelines for permissible exposure limits .

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